molecular formula C9H10O B052093 3'-Methylacetophenone CAS No. 585-74-0

3'-Methylacetophenone

Cat. No.: B052093
CAS No.: 585-74-0
M. Wt: 134.17 g/mol
InChI Key: FSPSELPMWGWDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methylacetophenone, also known as methyl m-tolyl ketone, is an aromatic ketone with the molecular formula C9H10O. It is a colorless to slightly yellow liquid with a distinct aromatic odor. This compound is used in various industrial applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and fragrances .

Mechanism of Action

Target of Action

3’-Methylacetophenone, also known as Methyl m-tolyl ketone , is a naturally occurring phenolic compound found in over 24 plant families and fungi strains It’s known that acetophenones, the class of compounds to which 3’-methylacetophenone belongs, have been reported to exhibit a wide range of biological activities including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

Mode of Action

Acetophenones are known to interact with various biological targets due to their phenolic nature . They can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, blocking the activity of certain enzymes. More research is needed to elucidate the specific interactions of 3’-Methylacetophenone with its targets.

Biochemical Pathways

These may include pathways related to oxidative stress, inflammation, and cellular metabolism .

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (13418 g/mol), boiling point (218-220 °C), and density (0986 g/mL at 25 °C) suggest that it may have good bioavailability .

Result of Action

Based on the known activities of acetophenones, it can be inferred that 3’-methylacetophenone may have potential antioxidant, antimicrobial, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Methylacetophenone. For instance, temperature, pH, and the presence of other substances can affect its stability and activity. It’s also worth noting that 3’-Methylacetophenone is classified as a combustible liquid, and its handling and storage require specific safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{C}_6\text{H}_4\text{COCH}_3 ]

Industrial Production Methods: In industrial settings, 3’-Methylacetophenone is often produced via the oxidation of 3’-methylacetophenone precursors using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3’-Methylacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of 3’-Methylacetophenone can yield alcohols, such as 3’-methylbenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Scientific Research Applications

3’-Methylacetophenone has several applications in scientific research:

Comparison with Similar Compounds

  • 2’-Methylacetophenone
  • 4’-Methylacetophenone
  • 3’-Methoxyacetophenone
  • 4’-Methoxyacetophenone

Comparison: 3’-Methylacetophenone is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, 3’-Methylacetophenone exhibits distinct chemical behavior, particularly in electrophilic aromatic substitution reactions. The presence of the methyl group in the meta position enhances its reactivity compared to the ortho and para isomers .

Properties

IUPAC Name

1-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPSELPMWGWDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074717
Record name Ethanone, 1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Methylacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14163
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.22 [mmHg]
Record name 3-Methylacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14163
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

585-74-0
Record name 3′-Methylacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Methylacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3KL17Y68N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methylacetophenone
Reactant of Route 2
Reactant of Route 2
3'-Methylacetophenone
Reactant of Route 3
Reactant of Route 3
3'-Methylacetophenone
Reactant of Route 4
3'-Methylacetophenone
Reactant of Route 5
Reactant of Route 5
3'-Methylacetophenone
Reactant of Route 6
Reactant of Route 6
3'-Methylacetophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 3'-methylacetophenone?

A1: The molecular formula of this compound is C9H10O, and its molecular weight is 134.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].

Q3: How do structural modifications of this compound affect its acaricidal activity?

A3: Research indicates that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton, leading to derivatives like 2'-hydroxy-4'-methylacetophenone, significantly influences acaricidal activity against dust mites like Dermatophagoides farinae [].

Q4: Can this compound be produced through catalytic reactions?

A5: Yes, this compound can be synthesized via the Claisen-Schmidt reaction using 3,4-dimethoxybenzaldehyde and 3-methylacetophenone as starting materials, resulting in the formation of 3-(3,4-dimethoxyphenyl)-l-(3-tolyl)-2-propenone. Subsequent reduction of the olefinic bond in this chalcone yields this compound [].

Q5: Is this compound a significant product in the cross-ketonisation of ethyl acetate with substituted ethyl benzoates?

A6: Yes, in the cross-ketonisation of ethyl acetate with substituted ethyl benzoates over alumina catalysts, 3-methylacetophenone is produced with the highest yield (62%) at 723 K [].

Q6: What is the role of alumina in the cross-ketonisation reaction of ethyl acetate and ethyl benzoate?

A7: While various metal oxide catalysts (Mn, Ce, Zr) on alumina were tested, pure alumina exhibited the highest selectivity and moderate activity for acetophenone production (51% yield at 723 K) in the cross-ketonisation of ethyl acetate and ethyl benzoate [].

Q7: How does the introduction of bulky alkyl or trifluoromethyl groups affect the thermal properties of metal chelates of o-acylphenols?

A8: Introducing bulky groups like alkyl or trifluoromethyl into beryllium chelates of compounds like 2-hydroxy-3-methylacetophenone significantly increases their thermal stability and relative volatility [].

Q8: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used for identifying and quantifying this compound in various matrices, including plant extracts and essential oils [, , , ].

Q9: How is the quality of Radix Euphorbiae Fischerianae assessed, and what is the role of 2,4-dihydroxy-6-methoxy-3-methylacetophenone in this process?

A10: The quality of Radix Euphorbiae Fischerianae is controlled using Thin Layer Chromatography (TLC) and quantified using Reverse Phase - High Performance Liquid Chromatography (RP-HPLC). 2,4-dihydroxy-6-methoxy-3-methylacetophenone serves as a crucial marker compound in these analyses, ensuring the quality and consistency of the herbal medicine [, ].

Q10: Does Euphorbia ebracteolata Hayata extract possess anti-melanoma activity, and what is the role of its constituent, 2,4-dihydroxy-6-methoxy-3-methylacetophenone?

A11: Yes, Euphorbia ebracteolata Hayata extract demonstrates anti-melanoma activity in a zebrafish/melanoma model. Specifically, the acetophenone derivative, 2,4-dihydroxy-6-methoxy-3-methylacetophenone (ECB), exhibits inhibitory effects on melanoma-induced blood vessel hyperplasia, highlighting its potential as an anti-tumor agent [].

Q11: Does the methanolic extract of Spilanthes filicaulis (MESFL) exhibit antidiabetic potential, and what is the role of 4-hydroxy-3-methylacetophenone?

A12: Yes, MESFL displays strong antidiabetic activity by inhibiting α-amylase and α-glucosidase. Computational studies indicate that 4-hydroxy-3-methylacetophenone, identified in MESFL through GC-MS, shows strong binding affinity to α-glucosidase, suggesting its potential role in the observed antidiabetic effects [].

Q12: Does the essential oil from Angelica sinensis exhibit any biological activities, and what are the key components responsible for these effects?

A13: Yes, the essential oil from Angelica sinensis, which contains 4-hydroxy-3-methylacetophenone as one of its components, exhibits anti-inflammatory activities in vitro and in vivo by inhibiting the production of inflammatory cytokines. This highlights the potential therapeutic value of the essential oil and its constituents [].

Q13: Are there challenges in formulating this compound, and how can these be addressed?

A13: While specific formulation challenges for this compound weren't directly addressed in the provided papers, strategies to enhance the stability and bioavailability of similar acetophenone derivatives often involve using suitable excipients, encapsulation techniques, and appropriate storage conditions.

Q14: What are the potential applications of this compound and its derivatives beyond their biological activities?

A14: this compound and its derivatives find applications in various fields, including:

  • Fragrances: Some derivatives, like 2'-hydroxy-4'-methylacetophenone, are explored for potential use in natural acaricides [].
  • Flavoring agents: this compound has been identified as a volatile component in Hawaiian green coffee beans, contributing to their aroma profile [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.